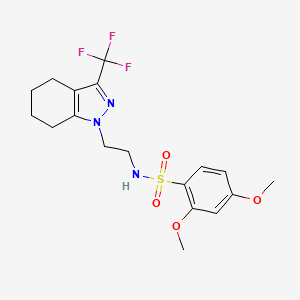

2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with two methoxy groups at the 2- and 4-positions. The sulfonamide nitrogen is linked via an ethyl chain to a 4,5,6,7-tetrahydro-1H-indazole moiety bearing a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroindazole scaffold may confer conformational rigidity, influencing target binding .

Propriétés

IUPAC Name |

2,4-dimethoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O4S/c1-27-12-7-8-16(15(11-12)28-2)29(25,26)22-9-10-24-14-6-4-3-5-13(14)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUICJBBYUQXHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of this compound are Calcium (Ca2+)-activated Potassium (K+) channels (KCa) in epithelia. These channels serve important functions in fluid and salt secretion and may be attractive targets for drug development for epithelial disorders.

Mode of Action

It can be inferred that the compound likely interacts with the kca channels, potentially altering their function and affecting fluid and salt secretion in epithelial cells.

Activité Biologique

2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and biological activity. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C19H22F3N3O3S |

| Molecular Weight | 413.45 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known to inhibit specific enzymes and receptors:

- Enzyme Inhibition : Sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular function and inflammation.

Antiviral Activity

Research indicates that compounds with similar structures have shown antiviral properties. For instance, studies on related N-heterocycles have demonstrated significant activity against viral replication in vitro. The structure-activity relationship suggests that modifications in the indazole core can enhance antiviral efficacy .

Cardiovascular Effects

A study on sulfonamide derivatives demonstrated their potential impact on cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, compounds similar to 2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide exhibited significant changes in these parameters when tested in isolated rat heart models .

Study 1: Perfusion Pressure Modulation

In an experimental setup involving isolated rat hearts, various sulfonamide derivatives were administered to evaluate their effects on perfusion pressure:

| Group | Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - | Baseline |

| II | 2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-...) | 0.001 | Significant decrease |

| III | Compound A | 0.001 | Moderate decrease |

| IV | Compound B | 0.001 | Minimal change |

Results indicated that the test compound significantly reduced perfusion pressure compared to the control group (p < 0.05), suggesting a potential therapeutic role in managing cardiac conditions .

Study 2: Docking Studies

Computational docking studies have been employed to predict the interaction of the compound with calcium channels. These studies indicated that the compound could effectively bind to calcium channel proteins, potentially leading to inhibition of calcium influx and subsequent modulation of cardiac contractility .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated through both experimental and computational methods.

Comparaison Avec Des Composés Similaires

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9] ()

- Structural Differences: These compounds feature a 1,2,4-triazole ring instead of tetrahydroindazole and lack the ethyl linker.

- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides in basic media, differing from the alkylation/condensation steps likely used for the target compound’s ethyl-indazole linkage .

- Tautomerism : Exist exclusively in the thione tautomeric form (absence of νS-H in IR spectra), whereas the target compound’s tetrahydroindazole may stabilize alternative tautomers or conformers .

(b) [4-(2,4-Dichloro-benzenesulfonylamino)-4,5,6,7-Tetrahydro-Indazol-1-yl]-Acetic Acid Ethyl Ester ()

- Structural Similarities : Shares the tetrahydroindazole core and sulfonamide group but substitutes the trifluoromethyl group with a dichlorophenylsulfonamide. The ethyl ester group may reduce membrane permeability compared to the target’s ethyl linker.

- Activity Implications : Dichlorophenyl groups are associated with enhanced halogen bonding, whereas the trifluoromethyl group in the target compound offers steric bulk and electron-withdrawing effects .

Sulfonylurea Herbicides ()

Triflusulfuron Methyl and Metsulfuron Methyl

- Structural Contrast : These herbicides contain a triazine ring linked to a sulfonylurea group, unlike the tetrahydroindazole-sulfonamide in the target compound.

- Functional Role : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s indazole-sulfonamide structure suggests divergent targets, possibly in mammalian systems (e.g., kinases or GPCRs) .

Tetrahydroindazole Derivatives ()

{(R)-4-[Methyl-(3'-Trifluoromethyl-Biphenyl-4-Sulfonyl)-Amino]-4,5,6,7-Tetrahydro-Indazol-1-yl}-Acetic Acid

- Acidic vs. Neutral Groups : The acetic acid substituent introduces pH-dependent solubility, contrasting with the target compound’s ethyl-linked neutral sulfonamide .

Comparative Data Table

Key Research Findings

Trifluoromethyl vs. Halogen Substitutents : The target compound’s CF3 group provides superior metabolic stability compared to halogenated analogs (e.g., Cl/Br in ), as CF3 resists oxidative dehalogenation .

Tautomeric Flexibility : Unlike triazole-thiones (locked in thione form), the tetrahydroindazole in the target compound may adopt multiple conformations, enabling adaptable binding in enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.